molecular formula C18H12N2O7 B3492810 5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZENE-1,3-DICARBOXYLIC ACID

5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZENE-1,3-DICARBOXYLIC ACID

Cat. No.: B3492810
M. Wt: 368.3 g/mol
InChI Key: JBUPMMZALFLJOJ-UHFFFAOYSA-N
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Description

This compound features a central benzene ring substituted with two carboxylic acid groups at positions 1 and 2. The 5-position of the benzene is functionalized with an acetamido linker bearing a 1,3-dioxo-2,3-dihydro-1H-isoindole moiety. This structure combines aromaticity, hydrogen-bonding capability (via carboxylic acids), and a planar isoindole dione group, which may confer rigidity and influence intermolecular interactions. Such hybrid structures are often explored for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., coordination polymers) .

Properties

IUPAC Name

5-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O7/c21-14(8-20-15(22)12-3-1-2-4-13(12)16(20)23)19-11-6-9(17(24)25)5-10(7-11)18(26)27/h1-7H,8H2,(H,19,21)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUPMMZALFLJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZENE-1,3-DICARBOXYLIC ACID typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a benzene derivative containing carboxylic acid groups under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZENE-1,3-DICARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZENE-1,3-DICARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core structural motifs with the target molecule but differ in substituents, linker groups, or aromatic systems.

Isoindole Dione Derivatives with Acetamido Linkers

Compound Name Key Structural Differences Potential Implications
2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () Replaces benzene-1,3-dicarboxylic acid with a tetrahydrobenzothiophene-carboxamide system; includes a furylmethyl group. Enhanced lipophilicity due to the benzothiophene and furan groups; potential for altered binding interactions in biological systems.
2-(1-Carboxy-3-methyl-butyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid () Substitutes the benzene ring with a branched alkyl chain (carboxy-3-methyl-butyl). Increased solubility in nonpolar solvents; potential for micelle formation or surfactant-like behavior.
2-(5-Nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid () Introduces a nitro group at the 5-position of the isoindole dione. Electron-withdrawing nitro group may enhance reactivity in electrophilic substitution or redox applications.

Benzene Dicarboxylic Acid Derivatives with Heterocyclic Moieties

Compound Name Key Structural Differences Potential Implications
5-[(1-Hydroxy-2-naphthoyl)(octadecyl)amino]isophthalic acid () Replaces isoindole dione with a naphthoyl group and adds a long alkyl chain (octadecyl). High hydrophobicity due to the alkyl chain; potential use in lipid bilayer interactions or as a phase-transfer catalyst.
5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]benzene-1,3-dicarboxylic acid () Substitutes the acetamido-isoindole group with a trifluoromethoxy-substituted phenol. Enhanced metabolic stability (due to CF3 group) and potential fluorophilic interactions in drug design.

Simplified Isoindole Carboxylic Acid Derivatives

Compound Name Key Structural Differences Potential Implications
2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid () Lacks the acetamido-benzene dicarboxylic acid system; includes a hydroxyethyl group. Reduced steric hindrance; potential for chelation or coordination chemistry (e.g., metal-organic frameworks).
6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide () Uses a hexanamide linker instead of acetamido; lacks aromatic carboxylic acids. Flexible aliphatic chain may improve conformational adaptability in enzyme-binding pockets.

Key Research Findings and Trends

Bioactivity : Compounds with isoindole dione moieties (e.g., ) are frequently investigated for protease inhibition due to their ability to mimic peptide bonds while resisting enzymatic degradation .

Solubility : The presence of carboxylic acid groups (as in the target compound and ) enhances aqueous solubility, whereas alkyl or aryl substituents () increase hydrophobicity .

Synthetic Accessibility : Derivatives with shorter linkers (e.g., ) are often easier to synthesize in high yield compared to those with complex substituents (e.g., ) .

Biological Activity

5-[2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzenedicarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxic effects against cancer cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C15H14N2O5\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{5}

Key Properties

PropertyValue
Molecular Weight302.28 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO
StabilityStable under normal conditions

Cytotoxicity Studies

Recent studies have demonstrated that 5-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzenedicarboxylic acid exhibits notable cytotoxic activity against various cancer cell lines.

Case Study: IC50 Values Against Cancer Cell Lines

A study evaluated the compound's cytotoxic effects on several cancer cell lines using the MTT assay. The following IC50 values were recorded:

Cell LineIC50 (µg/mL)% Viability at IC50
HepG24267.7%
MCF-710078.14%
NIH 3T3>50096.11%
HaCaT>25082.23%

These results indicate that the compound is particularly effective against HepG2 and MCF-7 cancer cells while exhibiting lower toxicity towards normal cell lines like NIH 3T3 and HaCaT .

The cytotoxicity of the compound appears to be mediated through several mechanisms:

  • Induction of Apoptosis : Morphological changes consistent with apoptosis were observed in treated cells, suggesting that the compound may trigger programmed cell death.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to growth inhibition in cancer cells.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress and subsequent cell death in cancer cells.

Discussion

The findings highlight the potential of 5-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzenedicarboxylic acid as a candidate for further development as an anticancer agent. Its selective toxicity towards cancer cells over normal cells is particularly promising for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZENE-1,3-DICARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZENE-1,3-DICARBOXYLIC ACID

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